

chemical properties and reactivity of 6-Hydrazinopurine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Hydrazinopurine**

Cat. No.: **B103314**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Reactivity of **6-Hydrazinopurine**

Abstract

6-Hydrazinopurine is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a wide array of purine analogs with significant potential in medicinal chemistry and drug discovery. Its unique chemical architecture, characterized by a reactive hydrazino moiety at the 6-position of the purine core, enables a diverse range of chemical transformations. This guide provides a comprehensive exploration of the chemical properties, reactivity, and synthetic utility of **6-Hydrazinopurine**. We delve into its synthesis, spectroscopic characterization, and key reactions, including condensation and cyclization, which are fundamental to the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important molecule.

Introduction: The Strategic Importance of 6-Hydrazinopurine

Purine derivatives are at the heart of numerous biological processes and form the structural basis for many therapeutic agents, including anticancer and antiviral drugs.^{[1][2]} **6-Hydrazinopurine** ($C_5H_6N_6$, MW: 150.14 g/mol) has emerged as a critical building block in this domain.^{[1][3]} Its strategic importance lies in the bifunctional nature of the hydrazino group (- $NHNH_2$), which acts as a potent nucleophile and a precursor for the construction of fused

heterocyclic systems. This reactivity allows for extensive derivatization, enabling the creation of diverse chemical libraries for screening and lead optimization.^[4] This guide will elucidate the fundamental chemistry of **6-Hydrazinopurine**, providing the technical insights necessary for its effective application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of **6-Hydrazinopurine** is essential for its synthesis, purification, and characterization.

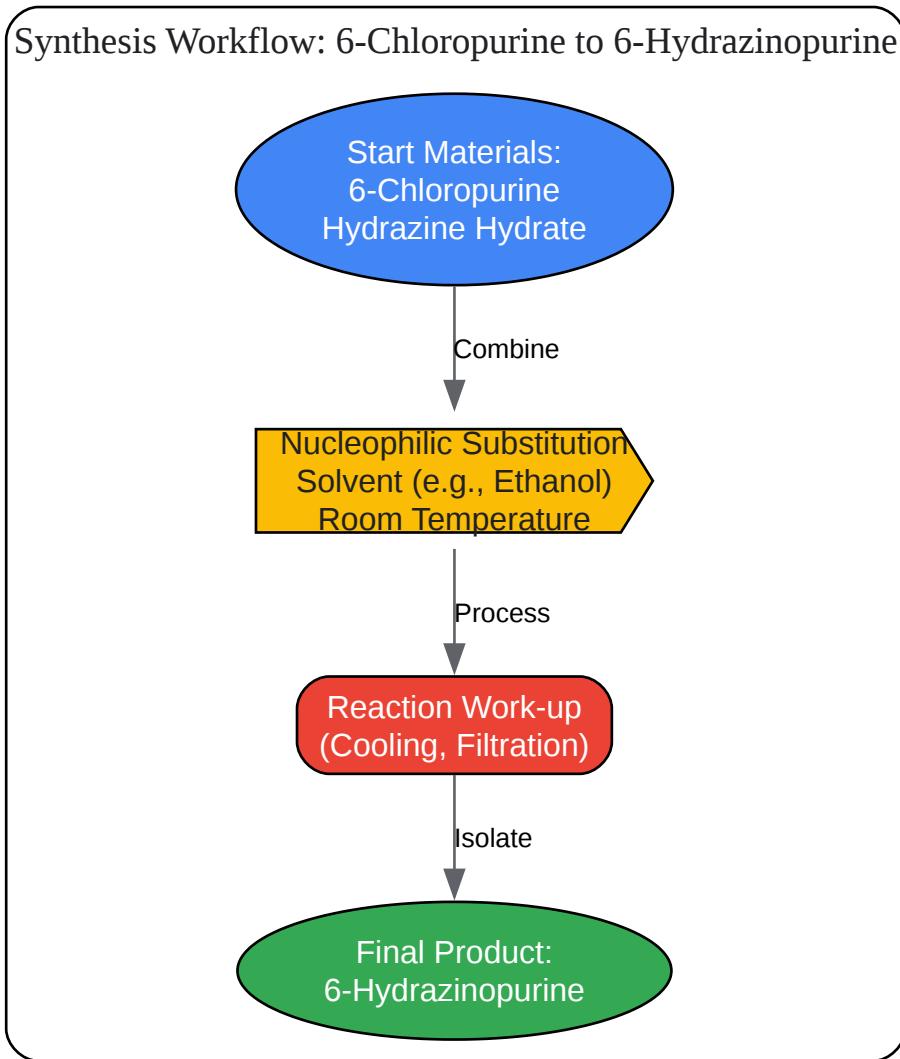
Physical Properties

The key physical properties of **6-Hydrazinopurine** are summarized in the table below. It typically appears as a yellow or white to light yellow crystalline solid.^{[1][5]}

Property	Value	Source(s)
Molecular Formula	C ₅ H ₆ N ₆	[3][6]
Molecular Weight	150.14 g/mol	[3][6]
Melting Point	~230 °C	[6]
Boiling Point	~566-617 °C	[1][6]
Density	~1.702 g/cm ³	[1][5]
CAS Number	5404-86-4	[3][4]

Tautomerism

Like many purine derivatives, **6-Hydrazinopurine** can exist in different tautomeric forms, primarily involving the migration of a proton between the nitrogen atoms of the purine ring system.^{[7][8]} The most common tautomers are the N7-H and N9-H forms. The equilibrium between these forms can be influenced by factors such as the solvent environment and substitution on the purine ring.^{[7][9]} While the 7H-purin-6-ylhydrazine and 9H-purin-6-ylhydrazine are frequently referenced, computational and spectroscopic studies on related purines suggest that the N9-H tautomer is often more stable.^{[3][8][10]}


Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the structure and purity of **6-Hydrazinopurine** and its derivatives.[4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed information about the molecular structure. In ^1H NMR, characteristic signals appear for the purine ring protons (C2-H and C8-H) and the protons of the hydrazino group.[4][11]
- Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands corresponding to N-H stretching vibrations of the amino and hydrazino groups, as well as C=N and C=C stretching vibrations within the purine ring.[11][12]
- Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight and confirm the identity of the compound and its derivatives. [4][12]

Synthesis of 6-Hydrazinopurine

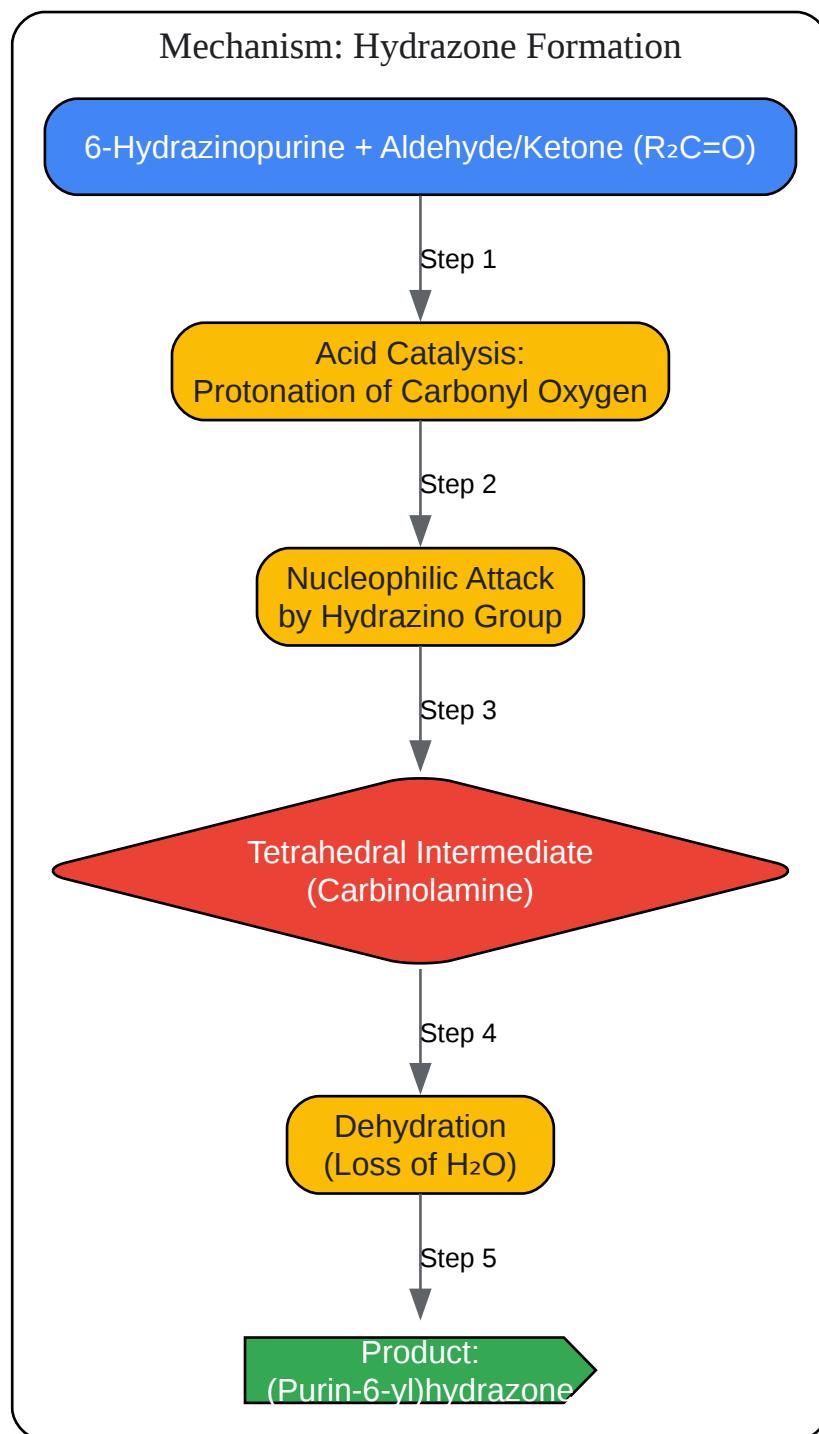
The most common and efficient method for synthesizing **6-Hydrazinopurine** is through the nucleophilic substitution of 6-chloropurine with hydrazine hydrate.[4][13] The chlorine atom at the 6-position of the purine ring is highly susceptible to nucleophilic attack, making this a straightforward and high-yielding reaction.[13]

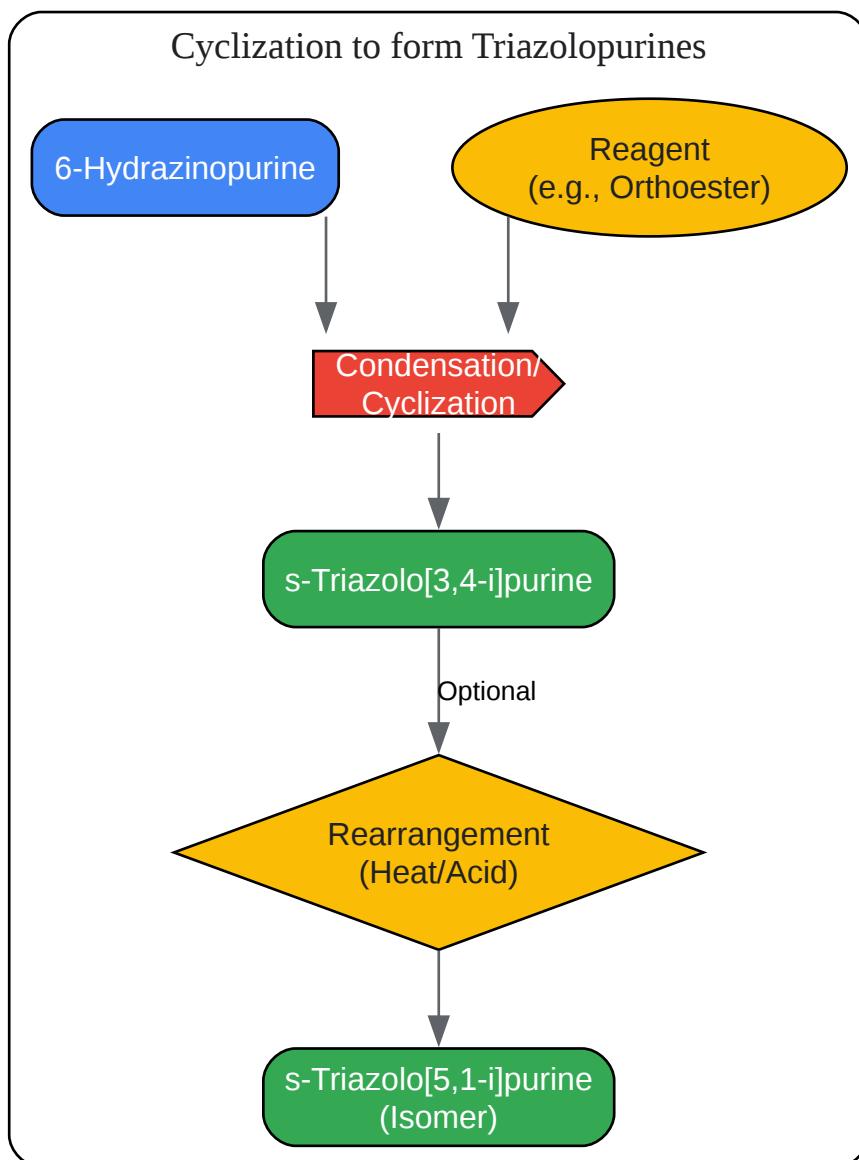
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-Hydrazinopurine**.

Experimental Protocol: Synthesis of 6-Hydrazinopurine

- **Rationale:** This protocol utilizes the high reactivity of the C6-Cl bond in 6-chloropurine towards nucleophilic displacement by hydrazine. Anhydrous hydrazine is used to ensure a smooth reaction at room temperature, providing a high yield of the desired product.[13]
- **Reagent Preparation:** In a suitable reaction vessel, dissolve 6-chloropurine in a minimal amount of a suitable solvent like ethanol.


- Reaction: To the solution, add an excess of hydrazine hydrate slowly while stirring. The reaction is typically exothermic. Maintain the temperature at or near room temperature.[13]
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (6-chloropurine) is consumed.
- Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
- Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield pure **6-Hydrazinopurine**. A yield of over 90% can be expected.[13]


Core Reactivity and Synthetic Applications

The synthetic versatility of **6-Hydrazinopurine** stems from the reactivity of its hydrazino group, which can participate in a variety of transformations to generate complex heterocyclic structures.[4]

Condensation with Aldehydes and Ketones: Hydrazone Formation

One of the most fundamental reactions of **6-Hydrazinopurine** is its condensation with aldehydes and ketones to form stable (purin-6-yl)hydrazones.[4][14] This reaction proceeds via a nucleophilic addition-elimination mechanism and is typically catalyzed by a small amount of acid.[15][16]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Hydrazinopurine [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]
- 3. 6-Hydrazino-purine | C5H6N6 | CID 94902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Hydrazinopurine|CAS 5404-86-4|Research Chemical [benchchem.com]
- 5. 6-Hydrazinopurine - Safety Data Sheet [chemicalbook.com]
- 6. 6-Hydrazinopurine | 5404-86-4 | FH147985 | Biosynth [biosynth.com]
- 7. Structures, ionization equilibria, and tautomerism of 6-oxopurines in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. scribd.com [scribd.com]
- 16. Khan Academy [khanacademy.org]
- To cite this document: BenchChem. [chemical properties and reactivity of 6-Hydrazinopurine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103314#chemical-properties-and-reactivity-of-6-hydrazinopurine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com